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Compound of Interest

Compound Name:

1-(2-fluorobenzyl)-1H-

pyrazolo[3,4-b]pyridine-3-

carbonitrile

Cat. No.: B057495 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine

Analogs

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal

chemistry, forming the core of numerous compounds with a wide array of biological activities.

These analogs have been extensively explored as inhibitors of various protein kinases and

other enzymes, showing promise in the development of novel therapeutics for cancer,

inflammatory diseases, and other disorders. This guide provides a comparative analysis of the

structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives against several key

biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activities
The biological activity of pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and

position of substituents on the core structure. The following tables summarize the in vitro

potencies of representative compounds against various targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a

crucial role in cell proliferation and differentiation. Their aberrant activation is implicated in

various cancers.
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Comp
ound

R1 R2 R3
TRKA
IC50
(nM)

TRKB
IC50
(nM)

TRKC
IC50
(nM)

Antipr
oliferat
ive
IC50
(µM,
Km-12
cells)

Refere
nce

C03 H H

2-(4-

methylp

iperazin

-1-

yl)phen

yl

56 - - 0.304 [1][2]

C09 H H

2-(4-

methylp

iperazin

-1-

yl)pyridi

n-3-yl

57 - - - [1]

C10 H H

2-(4-

methylp

iperazin

-1-

yl)pyridi

n-4-yl

26 - - - [1]

Larotre

ctinib

(1)

- - - <20 <20 <20 - [3]

Entrecti

nib (2)
- - - 1 3 5 - [3]

Compo

und 4
- - - 17 28 11 - [3]
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Compo

und 5
- - - 12 22 15 - [3]

SAR Insights for TRK Inhibition:

The substitution at the C3 position of the pyrazolo[3,4-b]pyridine core is critical for TRK

inhibitory activity.

The presence of a 2-(4-methylpiperazin-1-yl)phenyl or pyridinyl moiety at C3, as seen in

compounds C03, C09, and C10, confers potent TRKA inhibition.[1]

Pan-TRK inhibitors like Larotrectinib and Entrectinib demonstrate low nanomolar potency

against all TRK subtypes.[3]

TANK-Binding Kinase 1 (TBK1) Inhibitors
TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase involved in innate immunity and

has emerged as a target for autoimmune diseases and cancer.

Compound R1 R2 R3
TBK1 IC50
(nM)

Reference

15y Isopropyl H

4-(4-

methylpipera

zin-1-

yl)phenyl

0.2 [4]

15i Isopropyl H

4-

(methylsulfon

yl)phenyl

8.5 [4]

15e Isopropyl H Phenyl >100 [4]

BX795 - - - 7.1 [4]

MRT67307 - - - 28.7 [4]
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A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1

inhibitors.[4]

Compound 15y emerged as a highly potent inhibitor with an IC50 of 0.2 nM.[4]

The introduction of hydrophilic fragments at the R3 position, such as in compound 15i,

significantly improved activity compared to an unsubstituted phenyl ring (15e). The oxygen

atom of the sulfonamide in 15i is suggested to form a hydrogen bond with Ser96 in the TBK1

active site.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose

dysregulation is implicated in various cancers.
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Compound
3-
Substituent

4-Position
of Phenyl
Ring A

FGFR1 IC50
(nM)

Cellular
Potency
IC50 (µM)

Reference

7i

2,6-dichloro-

3,5-

dimethoxyph

enyl

H 42.4 >1 [5]

11a

2,6-dichloro-

3,5-

dimethoxyph

enyl

4-amino <10 <0.1 [5]

7k

2,6-dichloro-

3,5-

dimethoxyph

enyl

4-

dimethylamin

o

<10 <0.1 [5]

7n

2,6-dichloro-

3,5-

dimethoxyph

enyl

4-(4-

methylpipera

zin-1-

yl)methyl

<10 <0.1 [5]

5

2,6-dichloro-

3,5-

dimethoxyph

enyl (on 1H-

indazole

core)

-

11-fold less

potent than

4a

- [5]

10

2,6-dichloro-

3,5-

dimethoxyph

enyl (N-

methylated)

- >5000 - [5]
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The 1H-pyrazolo[3,4-b]pyridine scaffold is a potent core for FGFR inhibitors. Replacing it with

a 1H-indazole led to a significant loss of activity.[5]

The N(1)-H of the pyrazole ring is crucial for activity, as N-methylation completely abolished

inhibitory potency, suggesting a key hydrogen bonding interaction in the FGFR1 kinase

domain.[5]

Substitution at the 4-position of the phenyl ring attached to the pyrazole nitrogen significantly

influences both enzymatic and cellular potency. Amino and dimethylamino groups at this

position enhance activity.[5]

Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its chromosomal

rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC).

Compound
R-group on
Benzoyl
Moiety

ALK-wt
IC50 (nM)

ALK-
L1196M
IC50 (nM)

ROS1 IC50
(nM)

Reference

10g

2,6-dichloro-

3,5-

dimethoxy

<0.5 <0.5 <0.5

SAR Insights for ALK Inhibition:

A structure-activity relationship study of pyrazolo[3,4-b]pyridines was performed to overcome

crizotinib resistance caused by the ALK-L1196M mutation.

Compound 10g was identified as a novel and potent inhibitor of both wild-type ALK and the

L1196M mutant, with exceptional enzymatic activities. It also demonstrated potent inhibition

of ROS1.

Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibitors are

investigated as anticancer agents.
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Compound
Substitutio
n Pattern

CDK1 IC50
(µM)

CDK2 IC50
(µM)

Anticancer
Activity
(HCT-116
GI50 µM)

Reference

9a

4-Aryl-3-(4-

methoxyphen

yl)-1-phenyl

- - - [6]

14g

4-Aryl-3-(4-

methoxyphen

yl)-1-phenyl

- - 1.98 [6]

SAR Insights for CDK Inhibition:

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines showed potent and selective CDK

inhibitory activities and inhibited in vitro cellular proliferation in cultured human tumor cells.[7]

Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been

synthesized and evaluated for their anticancer potency, with some compounds showing

significant activity against Hela, MCF7, and HCT-116 cancer cell lines through inhibition of

CDK2 and/or CDK9.[6] Compound 14g showed a potent cytotoxicity of 1.98 µM towards

HCT-116 cells.[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below

are representative experimental protocols for key assays.

General Procedure for Synthesis of 1H-Pyrazolo[3,4-
b]pyridine Derivatives
A common synthetic route involves the condensation of a 5-aminopyrazole derivative with a β-

ketoester or a related three-carbon synthon. For example, the synthesis of 4-aryl-3-(4-

methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines can be achieved through a one-pot,

three-component reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-

arylpropanenitrile, and an appropriate aldehyde in refluxing absolute ethanol.[8]
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Another general synthesis involves the reaction of 3-amino-5-pyrazolone with ethyl

acetoacetate in hydrochloric acid to form the pyrazolo[3,4-b]pyridine core.[9]

In Vitro Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds against target kinases is typically

evaluated using in vitro kinase assays. For instance, the TRKA inhibitory activity can be

measured using a Caliper EZ reader assay. The assay is performed in a 384-well plate. The

reaction mixture contains the test compound, TRKA enzyme, a fluorescently labeled peptide

substrate, ATP, and MgCl2 in a buffer solution. The reaction is incubated at room temperature,

and the kinase activity is determined by measuring the conversion of the substrate to its

phosphorylated product. IC50 values are then calculated by fitting the dose-response data to a

sigmoidal curve.[1]

Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed using various cancer cell lines. A

common method is the MTT or MTS assay. Cells are seeded in 96-well plates and incubated

with various concentrations of the test compounds for a specified period (e.g., 72 hours). After

incubation, the MTT or MTS reagent is added, and the plates are incubated further to allow the

formation of formazan crystals by viable cells. The absorbance of the dissolved formazan is

measured using a microplate reader, and the IC50 values (the concentration of compound that

inhibits cell growth by 50%) are calculated from the dose-response curves.[3][6]
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine

analogs.

General Synthetic Scheme for Pyrazolo[3,4-b]pyridines
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Caption: A general synthetic strategy for the formation of the pyrazolo[3,4-b]pyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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